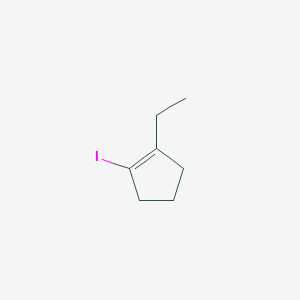
1-Ethyl-2-iodocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-iodocyclopent-1-ene is an organic compound belonging to the class of cycloalkenes It features a five-membered cyclopentene ring with an ethyl group and an iodine atom attached to the first and second carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodocyclopent-1-ene can be synthesized through several methods. One common approach involves the iodination of 1-ethylcyclopentene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or chloroform. Another method involves the use of organometallic reagents, such as organolithium or Grignard reagents, to introduce the iodine atom into the cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-iodocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylcyclopentene, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents like water or ethanol.
Oxidation: m-CPBA or OsO4 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-ethyl-2-substituted cyclopentene derivatives.
Oxidation: Formation of 1-ethyl-2-iodocyclopentene epoxides or diols.
Reduction: Formation of 1-ethylcyclopentene.
Scientific Research Applications
1-Ethyl-2-iodocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of novel therapeutic agents, particularly in the field of cancer research and antiviral drug development.
Industry: Utilized in the production of specialty chemicals, including polymers, resins, and advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-iodocyclopent-1-ene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In oxidation reactions, the compound can form reactive intermediates, such as epoxides, which can further react to yield a variety of products. The ethyl group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1-Ethyl-2-iodocyclopent-1-ene can be compared with other similar compounds, such as:
1-Methyl-2-iodocyclopent-1-ene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size and different electronic effects of the methyl group.
1-Ethyl-2-bromocyclopent-1-ene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-Ethyl-2-chlorocyclopent-1-ene: Similar structure but with a chlorine atom instead of iodine. Chlorine is even less reactive than bromine, requiring more stringent conditions for substitution reactions.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical transformations.
Properties
CAS No. |
112505-78-9 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-ethyl-2-iodocyclopentene |
InChI |
InChI=1S/C7H11I/c1-2-6-4-3-5-7(6)8/h2-5H2,1H3 |
InChI Key |
WWZBPTVSWHRTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















